molecular formula C6H9NO4 B068711 2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI) CAS No. 174283-17-1

2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)

Cat. No.: B068711
CAS No.: 174283-17-1
M. Wt: 159.14 g/mol
InChI Key: QYTJBBSMODGNEH-LURJTMIESA-N
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Description

Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is a chemical compound with a unique structure that includes an azetidine ring, a hydroxymethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the hydroxymethyl and carboxylate ester groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring. Subsequent functionalization steps introduce the hydroxymethyl and carboxylate ester groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the azetidine ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a hydroxyl group.

Scientific Research Applications

Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate ester groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The azetidine ring provides structural rigidity, which can enhance the binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and compounds with hydroxymethyl and carboxylate ester groups. Examples include:

  • Methyl 4-(hydroxymethyl)benzoate
  • 5-hydroxymethyl furfural

Uniqueness

Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is unique due to the combination of its azetidine ring and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

174283-17-1

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1

InChI Key

QYTJBBSMODGNEH-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@]1(CC(=O)N1)CO

SMILES

COC(=O)C1(CC(=O)N1)CO

Canonical SMILES

COC(=O)C1(CC(=O)N1)CO

Synonyms

2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)

Origin of Product

United States

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